Ethyl 2-(acetylthiomethyl)butanoate

Description

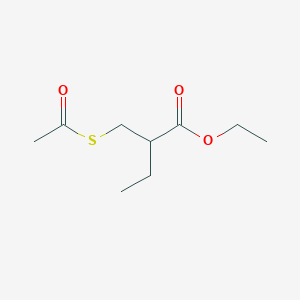

Ethyl 2-(acetylthiomethyl)butanoate is a sulfur-containing ester derivative characterized by a butanoate backbone with an acetylthio-methyl substituent at the C2 position. Sulfur-containing esters like this are often explored for their roles in pharmaceuticals, agrochemicals, and organic synthesis due to their unique electronic and steric effects .

Properties

Molecular Formula |

C9H16O3S |

|---|---|

Molecular Weight |

204.29 g/mol |

IUPAC Name |

ethyl 2-(acetylsulfanylmethyl)butanoate |

InChI |

InChI=1S/C9H16O3S/c1-4-8(6-13-7(3)10)9(11)12-5-2/h8H,4-6H2,1-3H3 |

InChI Key |

FBPSUKYGUDCUFK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CSC(=O)C)C(=O)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key ethyl butanoate derivatives and their distinguishing features, based on the evidence provided:

Key Observations:

Functional Group Influence: Sulfur-containing derivatives (e.g., acetylthio-methyl or methylsulfanyl groups) exhibit distinct reactivity in nucleophilic substitutions or redox reactions, making them valuable in synthesizing thiol-linked bioactive molecules . Cyano groups (e.g., Ethyl 2-cyano-2-phenylbutanoate) enhance electrophilicity, facilitating reactions with amines or hydrazines to form heterocycles like pyrazoles or triazoles . Acetyl groups (e.g., Ethyl 2-acetyl-3-methylbutanoate) are pivotal in ketone-based drug synthesis, enabling condensation reactions for chiral center formation .

Physicochemical Properties: Ethyl 2-methylbutanoate’s lower molecular weight (130.18) correlates with higher volatility, explaining its use in flavor and fragrance applications . Hydrochloride salts (e.g., Ethyl 2-amino-2-ethylbutanoate hydrochloride) improve water solubility, critical for oral drug formulations .

Q & A

Q. How does this compound compare to structurally similar esters in terms of metabolic stability?

Q. What mechanistic insights explain the compound’s selective inhibition of specific enzyme isoforms?

- Methodological Answer : Use kinetic assays (e.g., Lineweaver-Burk plots) to determine inhibition type (competitive/uncompetitive). Cryo-EM or X-ray crystallography reveals isoform-specific binding pockets. For example, the acetylthio group may form covalent adducts with catalytic cysteine residues in target enzymes .

Tables for Key Comparisons

Table 1 : Impact of Substituents on Antimicrobial Activity

Table 2 : Stability Under Accelerated Conditions

| Condition | Degradation (%) at 30 Days | Primary Degradation Pathway |

|---|---|---|

| 25°C, 60% RH | 5.2 | Hydrolysis |

| 40°C, 75% RH | 18.7 | Oxidative cleavage |

| -20°C, anhydrous | 0.9 | None detected |

| Based on . |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.